molecular formula C19H21NO3 B2944793 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE CAS No. 1794844-38-4

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE

Cat. No.: B2944793
CAS No.: 1794844-38-4
M. Wt: 311.381
InChI Key: PYPBGFQUZJUXQO-UHFFFAOYSA-N
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Description

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a carbamoyl group and an ethylbenzoate moiety.

Preparation Methods

The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methylphenylmethanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with 4-ethylbenzoic acid in the presence of a base such as triethylamine to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE can be compared with similar compounds such as:

    Cresol: Like cresol, it contains a methylphenyl group, but its additional carbamoyl and ethylbenzoate groups confer unique properties.

    Benzyl alcohol: Both compounds have a benzyl group, but the presence of the carbamoyl and ethylbenzoate groups in this compound makes it more complex and potentially more versatile in its applications.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-ethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-15-8-10-16(11-9-15)19(22)23-13-18(21)20-12-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPBGFQUZJUXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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